D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine
Description
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence includes D-phenylalanine (D-Phe), D-tyrosine (D-Tyr), D-tryptophan (D-Trp), D-alanine (D-Ala), and a terminal D-Tyr residue.
For instance, tyrosine and tryptophan are critical in opioid peptides like endomorphins for receptor binding . However, the D-configuration may alter these interactions, as seen in other D-amino acid-containing peptides like DADLE (D-Ala², D-Leu⁵ enkephalin), which exhibits prolonged activity due to reduced enzymatic degradation .
Properties
CAS No. |
644997-46-6 |
|---|---|
Molecular Formula |
C41H44N6O8 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H44N6O8/c1-24(37(50)47-36(41(54)55)21-27-13-17-30(49)18-14-27)44-39(52)35(22-28-23-43-33-10-6-5-9-31(28)33)46-40(53)34(20-26-11-15-29(48)16-12-26)45-38(51)32(42)19-25-7-3-2-4-8-25/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,52)(H,45,51)(H,46,53)(H,47,50)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1 |
InChI Key |
JCNYVGCRRYQWKO-KNOVESFFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the amino and hydroxybenzyl groups through a series of condensation and substitution reactions. The final steps often involve the formation of the tetraoxo and tetraazapentadecan structures under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl groups would yield quinones, while reduction of the indole ring could produce various reduced indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure could impart unique properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid involves its interaction with specific molecular targets. The indole group can interact with various receptors or enzymes, while the amino and hydroxybenzyl groups may form hydrogen bonds or participate in other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Structural Analogues
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1)
This tetrapeptide shares four residues with the target compound but replaces D-Ala with glycine (Gly) and adds an extra D-Phe. Key differences include:
- Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe (vs. D-Phe-D-Tyr-D-Trp-D-Ala-D-Tyr).
- The absence of D-Ala may reduce steric hindrance, affecting peptide folding .
DADLE (D-Ala², D-Leu⁵ Enkephalin)
A well-studied opioid peptide with two D-amino acids (D-Ala², D-Leu⁵):
- Sequence : Tyr-D-Ala-Gly-Phe-D-Leu.
- Comparison: Both peptides utilize D-amino acids for stability, but DADLE targets opioid receptors, while the target compound’s aromatic-rich sequence may interact with distinct pathways (e.g., neuropeptide or hormone receptors) .
Physicochemical Properties
A comparison of key parameters is summarized below:
- XlogP : The target compound’s moderate hydrophobicity (~0.9) suggests balanced solubility and membrane permeability, similar to Gly-D-Phe-D-Tyr-D-Trp-D-Phe.
- Polar Surface Area (PSA) : High PSA (>200 Ų) in both compounds indicates poor blood-brain barrier (BBB) penetration, limiting CNS applications unless active transport mechanisms are involved .
Biological Activity
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine (commonly referred to as D5) is a synthetic peptide that has garnered interest in biomedical research due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of D5, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
D5 is a pentapeptide composed entirely of D-amino acids, which enhances its stability against enzymatic degradation compared to L-amino acid counterparts. The sequence consists of:
- D-Phenylalanine
- D-Tyrosine
- D-Tryptophan
- D-Alanine
- D-Tyrosine
This unique structure allows D5 to exhibit distinct biological activities, particularly in modulating receptor interactions and influencing cellular signaling pathways.
D5 has been shown to interact with various receptors and enzymes, leading to several biological effects:
- Antitumor Activity : Research indicates that D5 exhibits cytotoxic effects against specific cancer cell lines. For instance, studies have demonstrated that it inhibits the proliferation of WiDr human colon tumor cells and MCF-7 human mammary tumor cells with IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
- Neuroprotective Effects : D5 may also influence neuroprotective mechanisms. Its structural similarity to neurotransmitters suggests that it could modulate neurotransmitter release or receptor activation, potentially offering therapeutic benefits in neurodegenerative diseases.
- Inhibition of Enzymatic Activity : D5 has been implicated in the inhibition of certain kinases, which are crucial for various cellular functions including proliferation and apoptosis. This inhibition can alter cellular responses to growth factors and cytokines.
Antitumor Efficacy
A study conducted on the effects of D5 on cancer cell lines revealed significant findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| WiDr (Colon) | 4.2 | Inhibition of cell cycle progression |
| MCF-7 (Breast) | 3.8 | Induction of apoptosis through mitochondrial pathways |
These results indicate that D5 not only inhibits cell proliferation but also promotes programmed cell death in cancer cells.
Neuropharmacological Studies
In neuropharmacology, D5's potential was explored in models of neurodegeneration. A recent investigation highlighted:
Q & A
Q. Table 1. Key Analytical Parameters for Peptide Characterization
Q. Table 2. Stability Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
